Methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

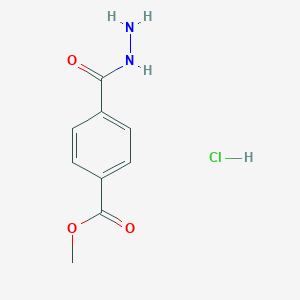

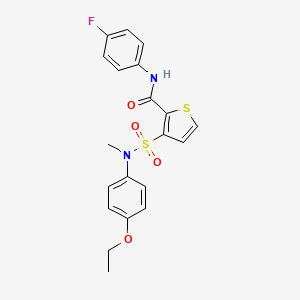

Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride is a chemical compound with the molecular formula C9H11O3N2Cl1 . It is a solid substance and its IUPAC name is methyl 4-(hydrazinecarbonyl)benzoate hydrochloride .

Molecular Structure Analysis

The molecular structure of Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride can be represented by the SMILES stringNNC(C1=CC=C(C(OC)=O)C=C1)=O.Cl . This indicates that the compound contains a hydrazinecarbonyl group attached to a benzoate group, which is further attached to a methyl group . Physical And Chemical Properties Analysis

Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride is a solid substance . It has a molecular weight of 230.65 . The compound’s physical form is a powder .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of Heterocyclic Compounds : Studies have demonstrated the use of methyl 4-(hydrazinecarbonyl)benzoate derivatives in the synthesis of heterocyclic compounds, such as pyrazoles and oxadiazoles, which are important in pharmaceutical chemistry for their potential biological activities. For instance, reactions with heteroarylhydrazines lead to the formation of various hydrazonopropanoates and phenylpyrazoles, highlighting the versatility of these compounds in synthesizing biologically relevant heterocycles (Strah & Stanovnik, 1997).

Characterization and Biological Potential of Sulfonamide Hybrids : The synthesis and characterization of novel Schiff bases derived from hydrazinecarbonyl benzoate analogs have been reported, where these compounds were evaluated for their enzyme inhibition potential, demonstrating significant biological activity. Such studies are pivotal in drug discovery, offering insights into the design of new therapeutic agents (Kausar et al., 2019).

Biological Activities and Applications

Antimicrobial and Enzyme Inhibition Activities : Research on the synthesis and biological evaluation of compounds derived from methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride has shown promising antimicrobial activities. For example, arylazopyrazolones with thiazolyhydrazone substitutions exhibited significant antimicrobial activity against various bacteria and fungi, underscoring the potential of these compounds in developing new antimicrobial agents (Shah, 2014).

Hybrid Polymers with Biological Activity : The creation of hybrid polymers by grafting triazole and oxadiazole moieties onto polyvinyl chloride, derived from this compound, has shown to result in materials with significant biological activity, offering a novel approach in the field of biocompatible materials (Kareem et al., 2021).

Chemical Reactions and Mechanisms

- Intramolecular Heterocyclization : The compound's involvement in intramolecular heterocyclization reactions highlights its utility in organic synthesis, offering pathways to complex molecular architectures. This aspect is crucial for synthesizing pharmacologically active molecules with precise molecular configurations (Mikhailovskaya & Vasilevsky, 2010).

Safety and Hazards

Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation . The compound is classified as an Eye Irritant 2 and Skin Sensitizer 1 .

Eigenschaften

IUPAC Name |

methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3.ClH/c1-14-9(13)7-4-2-6(3-5-7)8(12)11-10;/h2-5H,10H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCJPUMKJKGPMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2636250.png)

![N-cyclohexyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2636253.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2636254.png)

![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbenzenecarboxamide](/img/structure/B2636260.png)

![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2636264.png)

![(1R,2R,4R,6R)-Tricyclo[4.1.0.02,4]heptan-5-amine](/img/structure/B2636268.png)